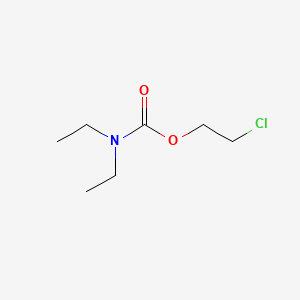
Carbamic acid, diethyl-, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, diethyl-, 2-chloroethyl ester is a chemical compound with the molecular formula C7H14ClNO2. It is also known by other names such as 2-chloroethyl diethylcarbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 2-chloroethyl ester typically involves the reaction of diethylamine with 2-chloroethyl chloroformate. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Diethylamine+2-chloroethyl chloroformate→Carbamic acid, diethyl-, 2-chloroethyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, diethyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diethylamine and 2-chloroethanol.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Diethylamine and 2-chloroethanol.
Substitution: Various substituted carbamates.
Oxidation: Corresponding carbamates.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, diethyl-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Wirkmechanismus
The mechanism of action of carbamic acid, diethyl-, 2-chloroethyl ester involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to various biological effects. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for nerve function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, methyl-, 2-chloroethyl ester
- Carbamic acid, ethyl-, 2-chloroethyl ester
Uniqueness
Carbamic acid, diethyl-, 2-chloroethyl ester is unique due to its specific structure, which includes two ethyl groups and a 2-chloroethyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it suitable for specific applications in medicine and industry.
Eigenschaften
CAS-Nummer |
20485-87-4 |
|---|---|
Molekularformel |
C7H14ClNO2 |
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
2-chloroethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-3-9(4-2)7(10)11-6-5-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
PTINMKIBBSJQMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


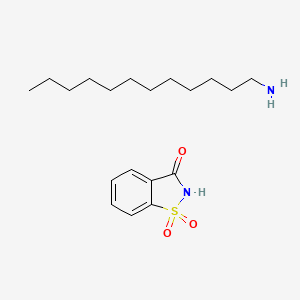

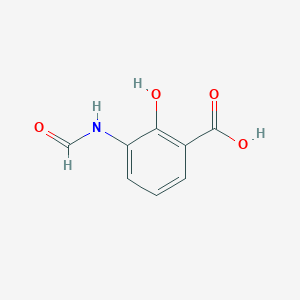
![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
![methyl 2-[(E)-hydroxyiminomethyl]-4-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B13734869.png)
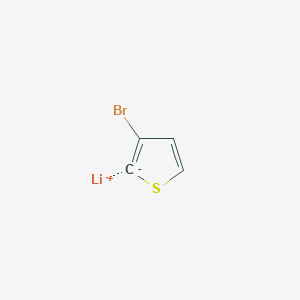

![4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
![4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide](/img/structure/B13734895.png)
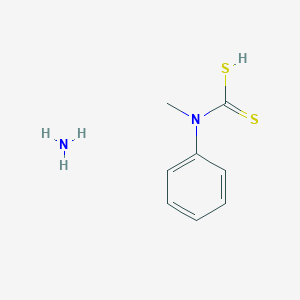
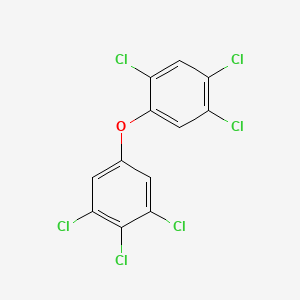
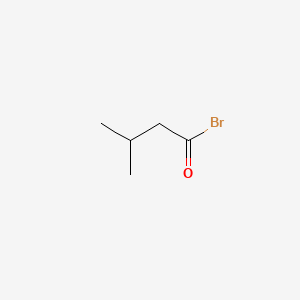

![4-methyl-7-sulfanyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13734927.png)
